
4,4-Dibenzyl-3,4-dihydronaphthalen-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dibenzyl-3,4-dihydronaphthalen-2(1H)-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dibenzyl-3,4-dihydronaphthalen-2(1H)-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of naphthalene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include anhydrous conditions and a temperature range of 0-50°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of alternative catalysts and greener solvents may also be explored to improve the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
4,4-Dibenzyl-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The benzyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving ketones.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Dibenzyl-3,4-dihydronaphthalen-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the ketone group allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-3,4-dihydronaphthalen-2(1H)-one: Similar structure but with methyl groups instead of benzyl groups.
4,4-Diphenyl-3,4-dihydronaphthalen-2(1H)-one: Similar structure but with phenyl groups instead of benzyl groups.
Uniqueness
4,4-Dibenzyl-3,4-dihydronaphthalen-2(1H)-one is unique due to the presence of benzyl groups, which can influence its reactivity and potential applications. The benzyl groups may enhance its lipophilicity and ability to interact with biological targets.
Properties
CAS No. |
120651-51-6 |
|---|---|
Molecular Formula |
C24H22O |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4,4-dibenzyl-1,3-dihydronaphthalen-2-one |
InChI |
InChI=1S/C24H22O/c25-22-15-21-13-7-8-14-23(21)24(18-22,16-19-9-3-1-4-10-19)17-20-11-5-2-6-12-20/h1-14H,15-18H2 |
InChI Key |
LEUXIUXYIQXDNG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CC(C2=CC=CC=C21)(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


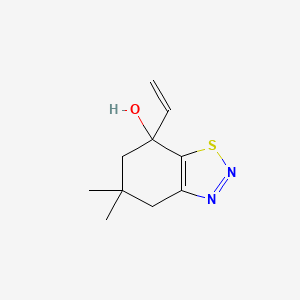
![Phosphine, [bis(trimethylsilyl)methylene]-](/img/structure/B14286829.png)
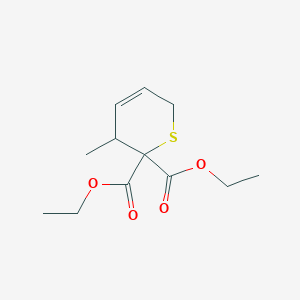

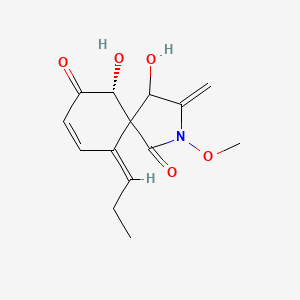
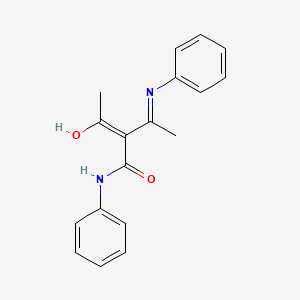


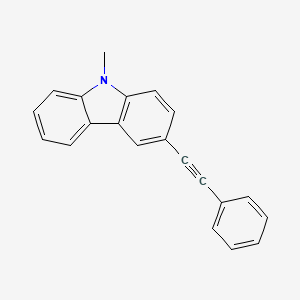




![1-Oxido-4-aza-1-azoniabicyclo[2.2.2]octane;trihydrate](/img/structure/B14286894.png)
